
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been found to have a broad range of applications, including cancer treatment, diabetes management, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is not fully understood, but it is believed to act by inhibiting several key enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of several kinases, including AKT and mTOR, which are involved in cell proliferation and survival. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism. In neurological research, this compound has been shown to inhibit the activity of several enzymes involved in neuroinflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to improve glucose tolerance and insulin sensitivity, leading to improved glycemic control. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation, leading to improved neurological outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is its broad range of applications, making it a versatile compound for scientific research. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine. One area of research is the development of more effective and efficient synthesis methods for this compound. Another area of research is the identification of more specific targets and pathways affected by this compound, which could lead to the development of more targeted therapies. Additionally, more research is needed to fully understand the long-term effects of this compound on various physiological systems, including the cardiovascular and immune systems.
Synthesemethoden
The synthesis of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine involves several steps. The starting material is cyclohexanone, which is converted to cyclohexylamine through reductive amination. The resulting cyclohexylamine is then reacted with 4-fluorobenzonitrile to form 4-fluorophenylcyclohexylamine. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base to yield 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been extensively studied for its potential as a therapeutic agent. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to improve glucose tolerance and insulin sensitivity in animal models. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-12-6-8-14(9-7-12)20-16-18-11-10-15(21-16)19-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPRWNMCIHEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

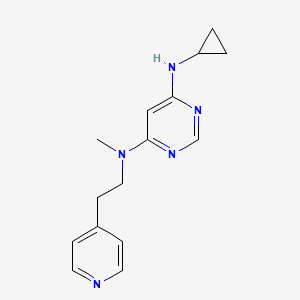
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)
![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide](/img/structure/B6643001.png)
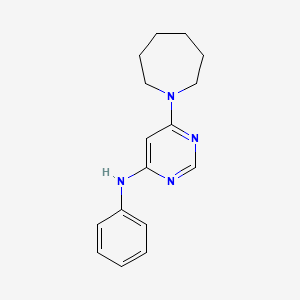
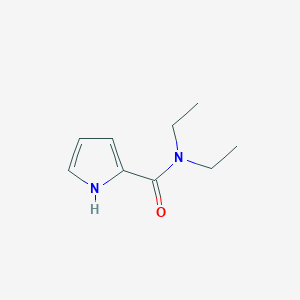
![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)
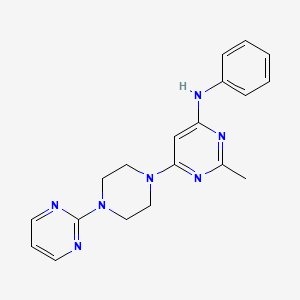
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)
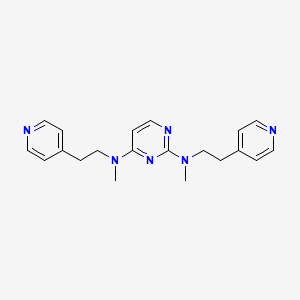

![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)